molecular formula C20H18N2O B8425794 9-Benzyl-7-methoxy-1-methyl-beta-carboline CAS No. 17019-04-4

9-Benzyl-7-methoxy-1-methyl-beta-carboline

Cat. No. B8425794
CAS RN: 17019-04-4
M. Wt: 302.4 g/mol
InChI Key: NPVMXOVNSVOTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Benzyl-7-methoxy-1-methyl-beta-carboline is a useful research compound. Its molecular formula is C20H18N2O and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Benzyl-7-methoxy-1-methyl-beta-carboline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-7-methoxy-1-methyl-beta-carboline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17019-04-4

Product Name

9-Benzyl-7-methoxy-1-methyl-beta-carboline

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

9-benzyl-7-methoxy-1-methylpyrido[3,4-b]indole

InChI

InChI=1S/C20H18N2O/c1-14-20-18(10-11-21-14)17-9-8-16(23-2)12-19(17)22(20)13-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3

InChI Key

NPVMXOVNSVOTAV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Harmine 1 (2.1 g, 10 mmol), DMF (50 ml) and THF (50 ml) were respectively added in a 250 ml round-bottom flask, and were stirred at room temperature for 10 minutes followed by the addition of 60% NaH (1.2 g, 30 mmol). The mixture was stirred until there were no bubbles formed. Benzyl bromide (3 ml) was added dropwise. The mixture was then refluxed by heating for 8 h. THF was evaporated in reduced pressure, and the residues were poured into cold water. The mixture was adjusted to pH 3.0 with concentrated HCl, and extracted with ethyl ether. The aqueous phase was neutralized (pH8) with saturated NaHCO3 solution and extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, filtered, evaporated in reduced pressure and then recrystallized with ethyl acetate to afford gray crystals (2.2 g, 67%). mp 131-133° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
67%

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